3-(4-n-Butoxy-3-methylphenyl)-1-propene
Description
3-(4-n-Butoxy-3-methylphenyl)-1-propene is an organochemical compound featuring a propene backbone substituted with a 4-n-butoxy-3-methylphenyl group. This structure combines an alkoxy chain (butoxy) and a methyl group on the aromatic ring, which may influence its electronic and steric properties. The compound is cataloged under reference code 10-F395363 by CymitQuimica, though commercial availability is currently discontinued . Its molecular formula is inferred as C₁₄H₂₀O, with a molecular weight of approximately 204.31 g/mol, based on analogous structures .
Properties
IUPAC Name |
1-butoxy-2-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-6-10-15-14-9-8-13(7-5-2)11-12(14)3/h5,8-9,11H,2,4,6-7,10H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJVTGHZXAQUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-n-Butoxy-3-methylphenyl)-1-propene, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is defined by its propene backbone substituted with a butoxy and a methyl group on the phenyl ring. This specific arrangement contributes to its biological activity, particularly in how it interacts with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related chalcone derivatives demonstrate strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds typically range from 1 to 8 µg/mL, highlighting their potency against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 1 | S. aureus |
| Compound B | 2 | E. coli |
| Compound C | 8 | Salmonella enterica |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways and enzyme activities. For example, certain structural modifications in similar compounds have been linked to enhanced cytotoxicity against various cancer cell lines .
In a case study involving indolyl-pyridinyl-propenones, it was found that specific substitutions could significantly alter the biological profile of the compounds, leading to increased efficacy in inducing cancer cell death .
The mechanism of action for this compound likely involves interaction with cellular receptors or enzymes, leading to altered biochemical pathways. The presence of the butoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds, revealing that hydrophobic properties play a crucial role in their biological efficacy. Compounds with medium hydrophobicity often exhibited the highest antibacterial activity due to improved interaction with bacterial membranes .
Case Studies
- Antibacterial Activity : A study comparing various derivatives showed that those with alkyl substitutions had enhanced antibacterial properties against Staphylococcus aureus, with MIC values significantly lower than those without such modifications.
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that certain derivatives induced significant cell death in glioblastoma cells, suggesting potential for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest significant potential in medicinal chemistry, particularly in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures to 3-(4-n-Butoxy-3-methylphenyl)-1-propene exhibit anticancer properties. For instance, derivatives of phenylpropenes have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study published in Molecules demonstrated that certain phenylpropene derivatives showed promising results against cancer cell lines by inducing apoptosis via the mitochondrial pathway .
Organic Synthesis
This compound is also valuable in organic synthesis due to its functional groups that facilitate various chemical reactions.
Synthetic Pathways
The synthesis of this compound can involve several methods, including:
- Alkylation Reactions : Utilizing alkyl halides to introduce the butoxy group.
- Metathesis Reactions : Employing catalysts for olefin metathesis to form new carbon-carbon bonds.
These pathways highlight the versatility of this compound as a building block in synthesizing more complex organic molecules.
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.
Polymerization Studies
Research has shown that compounds with similar structures can undergo polymerization reactions to form thermoplastic elastomers. These materials possess desirable properties such as flexibility, durability, and resistance to chemicals. For instance, studies have indicated that incorporating butoxy groups into polymer chains enhances solubility and processability.
Comparison with Similar Compounds
Structural and Substituent Effects
A. 3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)
- Molecular Formula : C₁₂H₁₆
- Molecular Weight : 160.26 g/mol
- Key Differences: Substituents: The isopropyl group (C₃H₇) at the ortho position introduces significant steric hindrance compared to the butoxy and methyl groups in the target compound. Electronic Effects: Isopropyl is electron-donating via inductive effects, while the butoxy group in 3-(4-n-Butoxy-3-methylphenyl)-1-propene donates electrons through resonance, enhancing aromatic ring activation.
B. 3-(1-Adamantyl)-1-propene
- Molecular Formula : C₁₃H₁₈
- Molecular Weight : 174.28 g/mol
- Key Differences :
- Substituents: The adamantyl group (bulky tricyclic hydrocarbon) drastically disrupts polymer crystallinity when copolymerized with ethene or propene, as shown in metallocene-catalyzed systems .
- Thermal Properties: Adamantyl-containing polymers exhibit higher glass transition temperatures (Tg) due to rigid substituents, whereas the butoxy-methylphenyl group in the target compound may offer intermediate rigidity .
- Synthesis Challenges: Adamantyl derivatives require multi-step syntheses with low yields (e.g., 10–20% in early attempts), whereas butoxy-methylphenyl analogs may be more straightforward .
C. 3-(4-Methoxyphenyl)-1-phenylpropan-1-one (4b, Table 2)
Physicochemical and Application-Based Comparisons
Reactivity and Polymerization Potential
- This compound: The propene backbone allows participation in radical or coordination polymerization. The butoxy group may enhance solubility in non-polar media, while the methyl group could moderate Tg in polymers.
- 3-(1-Adamantyl)-1-propene : Forms copolymers with ethene/propene via metallocene catalysts, but insolubility complicates characterization .
- Chlorinated Propenes (e.g., 1,2-dichloropropene) : Higher reactivity due to electronegative chlorine substituents but pose environmental toxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
